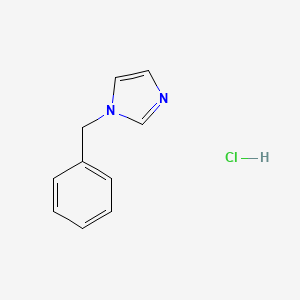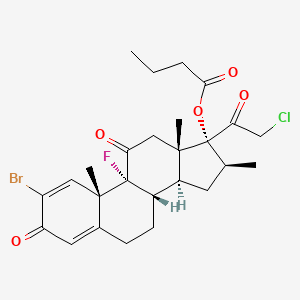
Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-2-((2-(diethylamino)ethyl)thio)-7-methyl-4-oxo-1-phenyl-, ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-2-((2-(diethylamino)ethyl)thio)-7-methyl-4-oxo-1-phenyl-, ethyl ester, monohydrochloride is a complex heterocyclic compound. It belongs to the pyrimidine family, which is known for its diverse biological activities and significant role in medicinal chemistry . This compound is characterized by its unique structure, which includes a pyrido-pyrimidine core, making it a valuable candidate for various scientific research applications.
Métodos De Preparación
The synthesis of Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-2-((2-(diethylamino)ethyl)thio)-7-methyl-4-oxo-1-phenyl-, ethyl ester, monohydrochloride involves multiple stepsIndustrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-2-((2-(diethylamino)ethyl)thio)-7-methyl-4-oxo-1-phenyl-, ethyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Compared to other pyrimidine derivatives, Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-2-((2-(diethylamino)ethyl)thio)-7-methyl-4-oxo-1-phenyl-, ethyl ester, monohydrochloride stands out due to its unique structure and diverse functional groups. Similar compounds include:
- Pyrido(4,3-d)pyrimidine-6-carboxylic acid derivatives
- Pyrido(2,3-b)pyrazine derivatives
- Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione .
These compounds share a similar core structure but differ in their substituents and specific biological activities.
Propiedades
Número CAS |
131511-64-3 |
|---|---|
Fórmula molecular |
C23H29ClN4O3S |
Peso molecular |
477.0 g/mol |
Nombre IUPAC |
ethyl 2-[2-(diethylamino)ethylsulfanyl]-7-methyl-4-oxo-1-phenylpyrido[2,3-d]pyrimidine-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H28N4O3S.ClH/c1-5-26(6-2)13-14-31-23-25-21(28)19-15-18(22(29)30-7-3)16(4)24-20(19)27(23)17-11-9-8-10-12-17;/h8-12,15H,5-7,13-14H2,1-4H3;1H |
Clave InChI |
GAMSETBHYKRXND-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCSC1=NC(=O)C2=CC(=C(N=C2N1C3=CC=CC=C3)C)C(=O)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)


![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate](/img/structure/B12771789.png)


